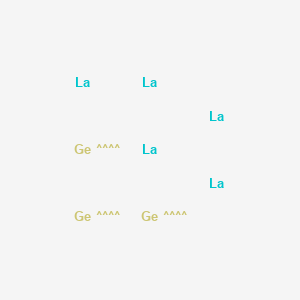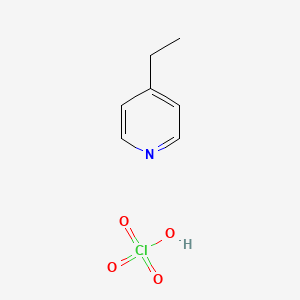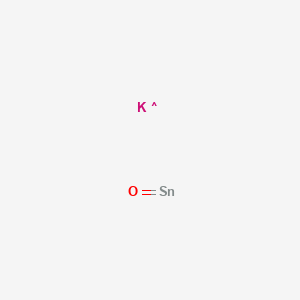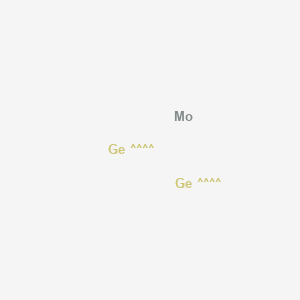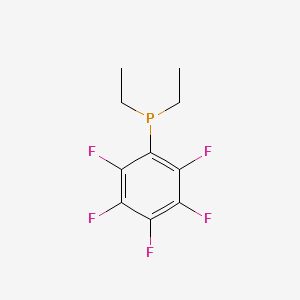
N,N-dioctylquinoline-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dioctylquinoline-4-carboximidamide is a chemical compound known for its unique structure and properties. It belongs to the class of quinoline derivatives, which are widely studied for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dioctylquinoline-4-carboximidamide typically involves the reaction of quinoline-4-carboxylic acid with dioctylamine under specific conditions. The process generally includes:
Activation of Quinoline-4-carboxylic Acid: The carboxylic acid group is activated using reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Amidation Reaction: The activated carboxylic acid reacts with dioctylamine to form the desired carboximidamide. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild heating conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dioctylquinoline-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-dioctylquinoline-4-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimalarial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N-dioctylquinoline-4-carboximidamide involves its interaction with specific molecular targets. For instance, in antimalarial research, it has been found to inhibit the translation elongation factor 2 (PfEF2), thereby disrupting protein synthesis in the malaria parasite . This inhibition leads to the death of the parasite and provides a potential therapeutic approach for malaria treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dioctylquinoline-4-carboxamide
- N,N-dioctylquinoline-4-carboxylate
- N,N-dioctylquinoline-4-carboxylic acid
Uniqueness
N,N-dioctylquinoline-4-carboximidamide is unique due to its specific functional group (carboximidamide) which imparts distinct chemical and biological properties. Compared to its analogs, it has shown superior efficacy in certain applications, such as antimalarial activity, due to its ability to target specific molecular pathways .
Eigenschaften
CAS-Nummer |
5447-57-4 |
|---|---|
Molekularformel |
C26H41N3 |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
N,N-dioctylquinoline-4-carboximidamide |
InChI |
InChI=1S/C26H41N3/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)26(27)24-19-20-28-25-18-14-13-17-23(24)25/h13-14,17-20,27H,3-12,15-16,21-22H2,1-2H3 |
InChI-Schlüssel |
MPYLKLHSRRVGHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)C(=N)C1=CC=NC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


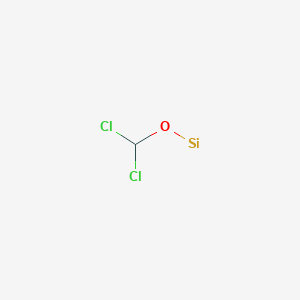
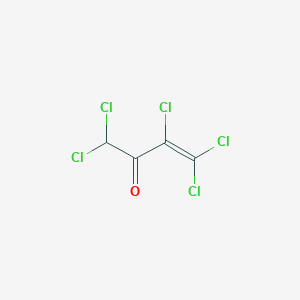
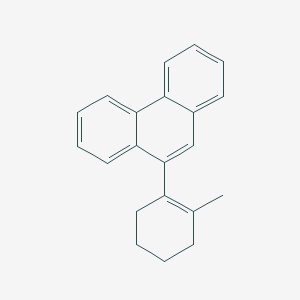
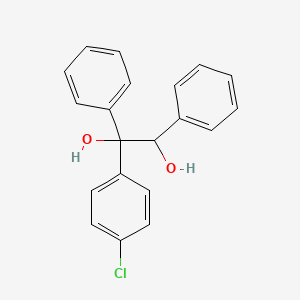
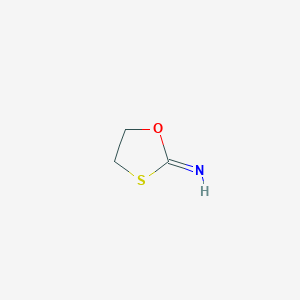

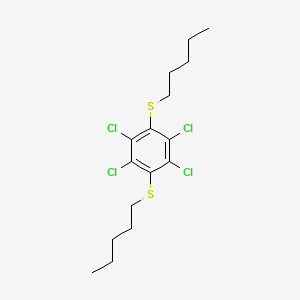
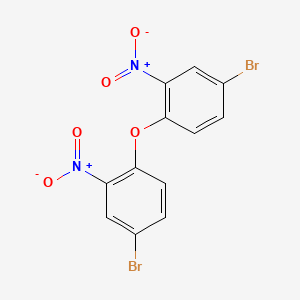
![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)
